molecular formula C19H17ClFN3O B6477164 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640976-29-8

2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

Cat. No.: B6477164
CAS No.: 2640976-29-8
M. Wt: 357.8 g/mol
InChI Key: WTRRZXKTKHRLAY-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro and fluoro substituents on the benzamide ring, as well as a pyrazole moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, such as 2-chloro-6-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst.

    Coupling Reaction: The resulting amine is coupled with 4-(1-methyl-1H-pyrazol-5-yl)phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety.

    Coupling Reactions: The benzamide can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the pyrazole moiety.

Scientific Research Applications

2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
  • 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}benzamide
  • 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O/c1-24-17(10-12-23-24)14-7-5-13(6-8-14)9-11-22-19(25)18-15(20)3-2-4-16(18)21/h2-8,10,12H,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRRZXKTKHRLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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